

An In-depth Technical Guide to the Fundamentals of Lys-D-Pro-Thr

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Compound of Interest		
Compound Name:	Lys-D-Pro-Thr	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide **Lys-D-Pro-Thr**, often abbreviated as K(D)PT, is a synthetic peptide analogue corresponding to the 193-195 amino acid sequence of interleukin-1 β (IL-1 β). It has garnered significant interest in the scientific community for its potent anti-inflammatory and immunomodulatory properties. This guide provides a comprehensive overview of the fundamental principles of **Lys-D-Pro-Thr**, focusing on its mechanism of action, signaling pathways, and key experimental findings. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: IL-1RI Antagonism

The primary mechanism of action of **Lys-D-Pro-Thr** is its function as an antagonist of the Interleukin-1 Receptor Type I (IL-1RI). By binding to IL-1RI, K(D)PT prevents the binding of the pro-inflammatory cytokine IL-1 β , thereby inhibiting the downstream signaling cascades that lead to inflammation.

Molecular dynamic simulations have revealed that K(D)PT locks the C- and N-terminals of IL-1RI by forming hydrogen bonds with both terminals.[1] This induces a closed conformation of the receptor, minimizing the system's energy and preventing the conformational changes necessary for signal transduction upon IL-1 β binding.[1]



Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of Lys-D-Pro-Thr.

Table 1: Effect of K(D)PT on IL-1 β -induced IL-2 and IL-4 mRNA Expression in HEK293/IL-1RI Cells

Treatment	IL-2 mRNA Expression (relative to control)	IL-4 mRNA Expression (relative to control)
Control	1.0	1.0
IL-1β (10 ng/mL)	Data not specified, significant increase reported	Data not specified, significant increase reported
IL-1β (10 ng/mL) + K(D)PT (10 μM)	Significantly down-regulated compared to IL-1β alone	Significantly down-regulated compared to IL-1β alone

Source: Data synthesized from descriptions in "Molecular mechanism of action of K(D)PT as an IL-1RI antagonist for the treatment of rhinitis".[1][2]

Table 2: Effect of K(D)PT on Serum IL-2 and IL-4 Levels in a Mouse Model of Allergic Rhinitis

Treatment Group	Serum IL-2 Level (pg/mL)	Serum IL-4 Level (pg/mL)
Control	Data not specified	Data not specified
Allergic Rhinitis Model	Data not specified, significant increase reported	Data not specified, significant increase reported
Allergic Rhinitis Model + K(D)PT	Significantly reduced compared to model group	Significantly reduced compared to model group

Source: Data synthesized from descriptions in "Molecular mechanism of action of K(D)PT as an IL-1RI antagonist for the treatment of rhinitis".[1][2]

Table 3: Antinociceptive Activity of Lys-D-Pro-Thr and Related Peptides



Peptide	ED50 (mg/kg, i.p.) - Acetic Acid Writhing Test	ED50 (mg/kg, p.o.) - Acetic Acid Writhing Test
Lys-D-Pro-Thr	Data not specified	Data not specified
Lys-D-Pro-Asn	10	11.4
Lys-D-Pro-Val-NH2	64	Not available
Lys-D-Pro-Gln	32	Not available
Lys-D-Pro-Tyr	44	Not available
Asp-Lys-D-Pro-Val	67	Not available
Indomethacin	25	Not available

Source: Data extracted from "Antinociceptive activity of peptides related to interleukin-1 beta-(193-195), Lys-Pro-Thr".[3]

Table 4: Effect of Lys-D-Pro-Thr on Capsaicin-Induced CGRP Release

Treatment	Capsaicin-Evoked CGRP Release (fmol/fraction)	% Reduction of Enhanced Release
LPS-treated (enhanced release)	294 ± 59	N/A
LPS-treated + Lys-D-Pro-Thr (1 μM)	192 ± 39	62%
LPS-treated + Lys-D-Pro-Thr (10 μM)	153 ± 17	86%

Source: Data extracted from "Involvement of Cytokines in Lipopolysaccharide-Induced Facilitation of CGRP Release from Capsaicin-Sensitive Nerves in the Trachea".

Table 5: Effect of K(D)PT on High Glucose-Mediated ROS Production in Human Keratinocytes



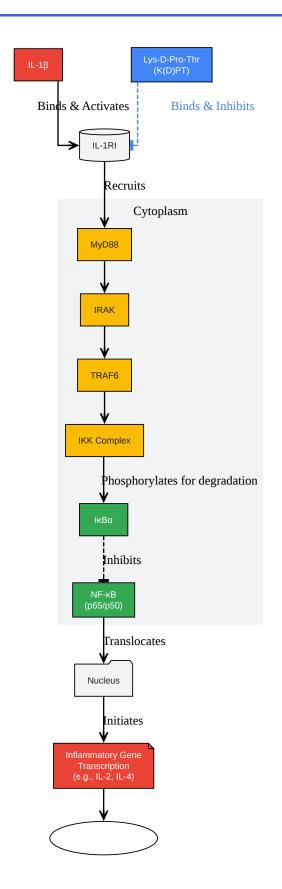
| Condition | Intracellular ROS Level (Mean Fluorescence Intensity) | | :--- | :--- | :--- | Control | Data not specified | | High Glucose (HG) | Significantly increased compared to control | High Glucose (HG) + K(D)PT | Significantly reduced compared to HG alone |

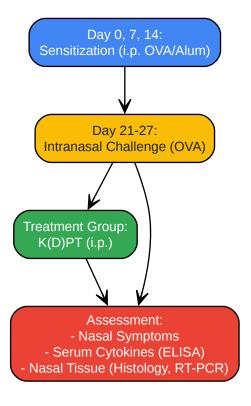
Source: Data synthesized from descriptions in "Protection of glucotoxicity by a tripeptide derivative of α -melanocyte-stimulating hormone in human epidermal keratinocytes".

Signaling Pathways

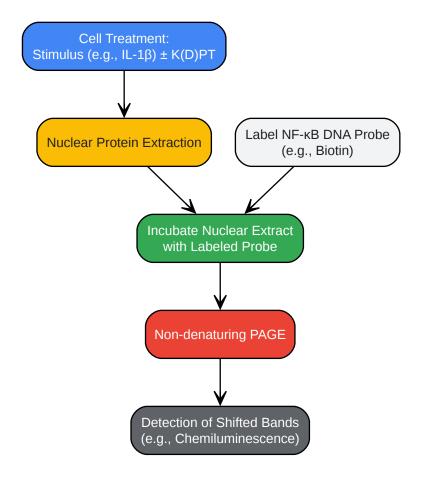
Lys-D-Pro-Thr exerts its anti-inflammatory effects by modulating key signaling pathways. The primary pathway inhibited is the IL-1RI-mediated activation of NF-κB.











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References

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